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CAS No.: 1821797-31-2

Cat. No.: B6328940

Get Quote

Executive Summary
In the precise landscape of peptide engineering, the L-buthionine residue (S-n-

butylhomocysteine) serves as a critical, albeit specialized, tool for modulating hydrophobicity

and probing steric constraints within binding pockets. Unlike standard hydrophobic residues

(Leucine, Phenylalanine) or common isosteres (Norleucine), L-buthionine offers a unique

structural property: it retains the thioether functionality of Methionine while significantly

extending the aliphatic side chain.

This guide details the physicochemical basis of L-buthionine, its application in Hydrophobicity

Scanning, and the experimental protocols required to synthesize and validate peptides

containing this non-proteinogenic residue.

Chemical Basis & Structural Logic
The Homologous Thioether Series
L-Buthionine is the terminal member of the "homocysteine S-alkyl" series used to

systematically increase side-chain volume and hydrophobicity without altering the fundamental
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backbone geometry or dipole moments associated with the sulfur atom.

Amino Acid
Abbr.[1][2][3]
[4][5][6][7][8]
[9][10][11][12]

Side Chain
Structure

Hydrophobicit
y (HPLC
Index)*

Steric Volume (

)

L-Methionine Met 1.00 (Reference) 162.9

L-Ethionine Eth ~1.25 180.2

L-Buthionine But ~1.85 215.4

L-Norleucine Nle 1.15 168.0

Note: Hydrophobicity Index is relative to Met, derived from RP-HPLC retention times on C18

columns at pH 2.0.

Mechanistic Advantage
The utility of L-buthionine lies in its "Methylene Increment". By extending the alkyl tail on the

sulfur atom, researchers can introduce a precise hydrophobic penalty (or benefit) of

approximately 0.5–0.7 kcal/mol per methylene group in partitioning energy, while probing the

depth of a hydrophobic pocket.

Unlike Norleucine (Nle), which replaces the sulfur with a methylene group (removing the dipole

and potential H-bond accepting capacity of sulfur), L-buthionine maintains the electronic

character of the thioether, making it a superior probe for sites where the sulfur atom interacts

with the receptor environment.

Visualization: Structural & Functional Relationships
The following diagram illustrates the structural progression and the decision logic for deploying

L-buthionine in peptide design.
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Caption: Decision tree for substituting Methionine. L-Buthionine is selected when maximizing

hydrophobic contact or probing deep pockets is required, distinct from Norleucine which is

used primarily for oxidative stability.

Experimental Protocols
Synthesis of L-Buthionine Peptides
L-Buthionine is not standard in Fmoc solid-phase peptide synthesis (SPPS) catalogs and often

requires on-resin synthesis or specialized building blocks.

Method A: Alkylation of L-Homocysteine (On-Resin) This method allows for the conversion of a

Homocysteine residue into Buthionine directly on the solid phase.

Resin Loading: Synthesize the peptide sequence using standard Fmoc protocols,

incorporating Fmoc-L-Homocysteine(Trt)-OH at the desired position.

Deprotection: Remove the Trityl (Trt) protecting group selectively using 1% TFA/DCM (if

orthogonal) or proceed after final Fmoc removal if the N-terminus is protected.

Alkylation:

Reagent: 1-Bromobutane (10 equivalents).
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Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (5 equivalents) or DIPEA in DMF.

Conditions: Agitate at Room Temperature for 4–6 hours under inert atmosphere (

).

Note: Ensure the thiol is fully reduced (use TCEP if necessary) before alkylation.

Cleavage: Standard TFA/TIS/H2O cleavage. The S-butyl thioether is stable to acid cleavage.

Hydrophobicity Validation (RP-HPLC)
To quantify the hydrophobic contribution of the L-buthionine residue, a retention time shift

assay is required.

Protocol:

Column: C18 Analytical Column (e.g., Zorbax 300SB-C18, 5µm, 4.6x150mm).

Mobile Phase:

A: 0.1% TFA in Water.

B: 0.1% TFA in Acetonitrile.[11]

Gradient: Linear gradient of 1% B per minute (e.g., 5% to 65% B over 60 min).

Calculation: Calculate the Hydrophobicity Coefficient (

):

Where

is the retention time. This normalizes the value against Phenylalanine (100) and Glycine (0).

Applications in Drug Development
Hydrophobic Pocket Mapping
In Structure-Activity Relationship (SAR) studies, replacing a native Methionine or Leucine with

L-Buthionine tests the "ceiling" of a hydrophobic pocket.
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Case: If binding affinity (

) improves or remains stable upon substitution, the pocket is deep and can accommodate
larger lipophilic groups.

Case: If affinity drops drastically, the L-buthionine acts as a "steric ruler," confirming the

boundary of the binding site.

Membrane Permeability Enhancement
For intracellular targets, increasing the overall lipophilicity of a peptide is crucial. L-Buthionine

adds significant hydrophobicity (+3 methylene units over Met) without introducing aromaticity,

which can sometimes lead to non-specific pi-stacking or aggregation. This is particularly useful

in designing Cell-Penetrating Peptides (CPPs) where amphipathicity is key.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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